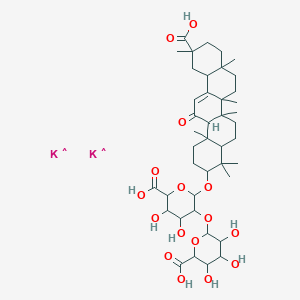
Liquorice dipotassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Liquorice dipotassium, also known as dipotassium glycyrrhizinate, is a compound derived from the root of the Glycyrrhiza glabra plant, commonly known as licorice. This compound is a dipotassium salt of glycyrrhizic acid, which is a triterpenoid saponin. Glycyrrhizic acid is known for its sweet taste, being approximately 50 times sweeter than sucrose. This compound is widely used in various industries, including food, cosmetics, and pharmaceuticals, due to its anti-inflammatory, anti-allergic, and skin-conditioning properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of liquorice dipotassium typically involves the extraction of glycyrrhizic acid from licorice root, followed by its conversion to the dipotassium salt. One common method involves dissolving glycyrrhizic acid in ethanol and then adding potassium hydroxide to adjust the pH to 4.8-6.0. The mixture is stirred to ensure uniformity, and the resulting solution is filtered and dried to obtain dipotassium glycyrrhizinate .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. Glycyrrhizic acid is extracted from licorice root using water or ethanol. The extract is then concentrated and treated with potassium hydroxide to form the dipotassium salt. The solution is filtered, and the product is dried to obtain a high-purity dipotassium glycyrrhizinate .
Analyse Des Réactions Chimiques
Types of Reactions
Liquorice dipotassium undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions
Hydrolysis: In acidic or basic conditions, this compound can hydrolyze to form glycyrrhetinic acid and other by-products.
Oxidation: Under oxidative conditions, it can form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert glycyrrhizic acid to glycyrrhetinic acid, which is another bioactive compound.
Major Products Formed
The major products formed from these reactions include glycyrrhetinic acid and its derivatives, which retain some of the biological activities of the parent compound .
Applications De Recherche Scientifique
Liquorice dipotassium has a wide range of scientific research applications:
Chemistry: It is used as a natural sweetener and emulsifier in various chemical formulations.
Biology: Studies have shown its potential in modulating immune responses and reducing inflammation.
Medicine: It is used in the treatment of various conditions, including respiratory diseases, skin disorders, and viral infections. .
Industry: In the cosmetics industry, it is used as a skin-conditioning agent and in formulations for sensitive skin.
Mécanisme D'action
Liquorice dipotassium exerts its effects through multiple mechanisms:
Anti-inflammatory: It inhibits the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. .
Anti-allergic: It inhibits the release of histamine from mast cells, thereby reducing allergic reactions.
Antiviral: It interferes with the replication of certain viruses by inhibiting viral enzymes and modulating the host’s immune response
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyrrhizic Acid: The parent compound of liquorice dipotassium, known for its sweet taste and similar biological activities.
Glycyrrhetinic Acid: A hydrolysis product of glycyrrhizic acid, with potent anti-inflammatory and anti-viral properties.
Liquiritin: Another compound derived from licorice root, known for its anti-inflammatory and antioxidant properties
Uniqueness
This compound is unique due to its enhanced solubility in water compared to glycyrrhizic acid, making it more suitable for use in aqueous formulations. Its dipotassium salt form also provides better stability and bioavailability, enhancing its effectiveness in various applications .
Propriétés
Formule moléculaire |
C42H62K2O16 |
|---|---|
Poids moléculaire |
901.1 g/mol |
InChI |
InChI=1S/C42H62O16.2K/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);; |
Clé InChI |
OBGGYNKAUJJJKE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[K].[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[4-(Bromomethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12520869.png)

![2-[4-[3-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12520875.png)
![5-[(3-Ethyloxetan-3-yl)methoxy]-5-oxopentanoic acid](/img/structure/B12520880.png)
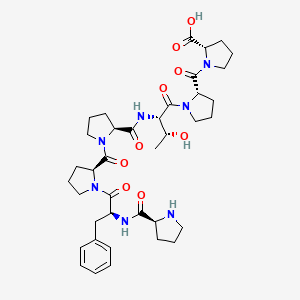
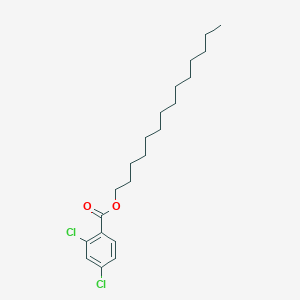
![2-[2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethoxy]ethan-1-ol](/img/structure/B12520892.png)
![(2R)-2-[(R)-(2-methoxyphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12520902.png)
![Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12520907.png)
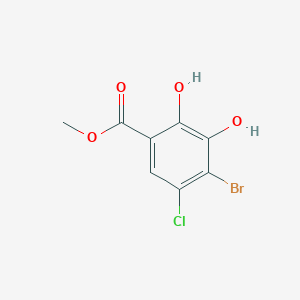
![4-[(4-Carboxyphenyl)methyl]naphthalene-1-carboxylic acid](/img/structure/B12520912.png)
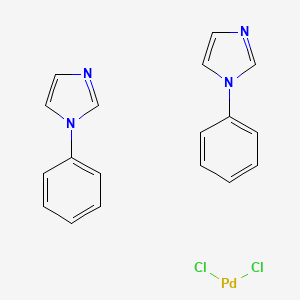
![2-[Methyl(propyl)amino]ethanol](/img/structure/B12520925.png)
![2-[(4-tert-Butylphenoxy)methyl]benzonitrile](/img/structure/B12520927.png)
